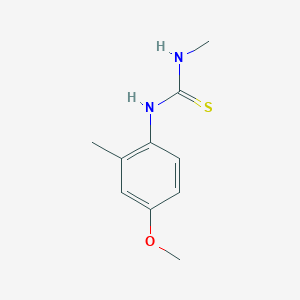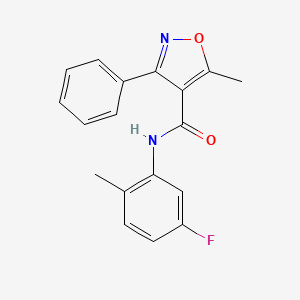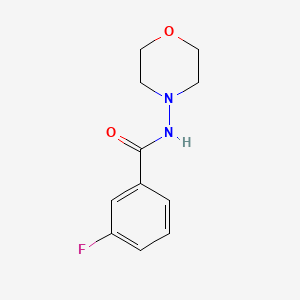![molecular formula C10H9ClN2OS B5779070 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one, also known as CMT-3, is a thiazole compound that has been extensively studied for its potential applications in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has been found to have a unique mechanism of action that sets it apart from other anticancer agents.
作用机制
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a unique mechanism of action that sets it apart from other anticancer agents. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the growth and spread of cancer cells. By inhibiting MMP activity, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have anti-inflammatory properties, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its ability to inhibit the growth of multidrug-resistant cancer cells. This makes it a potential candidate for the treatment of drug-resistant cancers, which are often difficult to treat with traditional chemotherapy drugs. However, one limitation of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. One area of focus is the development of novel formulations of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one that improve its solubility and bioavailability. Additionally, further research is needed to better understand the mechanism of action of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one and to identify potential biomarkers that can be used to predict patient response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in humans.
合成方法
The synthesis of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. This reaction leads to the formation of 2-amino-4-chlorothiazole, which is then reacted with methyl iodide to form the final product, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one.
科学研究应用
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been found to be effective against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
属性
IUPAC Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(10-12-9(14)6-15-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOYGNVHKNUJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)

![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)

![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
